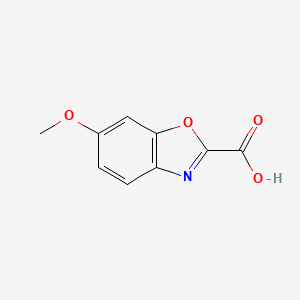

6-Methoxy-1,3-benzoxazole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methoxy-1,3-benzoxazole-2-carboxylic acid is a heterocyclic aromatic compound that features a benzoxazole ring substituted with a methoxy group at the 6-position and a carboxylic acid group at the 2-position. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry, agrochemicals, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,3-benzoxazole-2-carboxylic acid typically involves the condensation of 2-aminophenol derivatives with carboxylic acids or their derivatives. One common method is the reaction of 2-aminophenol with methoxy-substituted carboxylic acids under acidic conditions to form the benzoxazole ring . Another approach involves the oxidative cyclization of imines generated in situ from the condensation of 2-aminophenols and aldehydes .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs catalytic systems to enhance yield and selectivity. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are used under various reaction conditions to optimize the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

6-Methoxy-1,3-benzoxazole-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the benzoxazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetone .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce hydroxylated derivatives, while substitution reactions can yield a variety of substituted benzoxazole compounds .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

6-Methoxy-1,3-benzoxazole-2-carboxylic acid can be synthesized through various methods, including the reaction of appropriate precursors under specific conditions. The detailed synthesis pathways often involve the use of carboxylic acids and heterocyclic compounds, which are critical for enhancing the compound's biological activity.

Biological Activities

The compound exhibits several promising biological activities:

2.1 Anticancer Activity

Research has indicated that benzoxazole derivatives, including this compound, show significant anticancer properties. For example, analogs of benzoxazole have been tested against various cancer cell lines with promising results. A study highlighted that certain benzoxazole derivatives displayed cytotoxicity comparable to established anticancer agents .

2.2 Antimicrobial Properties

In addition to anticancer effects, benzoxazole derivatives have been evaluated for their antimicrobial activities. Compounds similar to this compound were found to exhibit activity against a range of pathogens, making them potential candidates for developing new antibiotics .

2.3 Antiprotozoal Activity

Recent studies have also explored the antiprotozoal properties of benzoxazole derivatives. In silico studies and biological evaluations indicated that certain modifications to the benzoxazole structure could enhance activity against protozoan parasites .

Case Study on Transthyretin Stabilization

A notable application of related benzoxazole compounds is in the stabilization of transthyretin (TTR), a protein associated with amyloid diseases. Research has demonstrated that specific benzoxazole derivatives can inhibit TTR misfolding and aggregation, providing a therapeutic avenue for conditions such as familial amyloid polyneuropathy .

Development of Anticancer Agents

In a comprehensive study involving various benzoxazole derivatives, including this compound, researchers synthesized multiple analogs and tested their efficacy against breast and lung cancer cell lines. The findings suggested that modifications at specific positions on the benzoxazole ring could significantly enhance cytotoxicity while improving solubility profiles .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 6-Methoxy-1,3-benzoxazole-2-carboxylic acid involves its interaction with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The compound’s planar structure allows it to efficiently interact with enzymes, receptors, and other biomolecules, leading to its diverse biological activities .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 6-Methoxy-1,3-benzoxazole-2-carboxylic acid include:

- 2-Methyl-1,3-benzoxazole-6-carboxylic acid

- 5-Methoxy-1,3-benzoxazole-2-carboxylic acid

- 1,3-Benzoxazole-5-carboxylic acid

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group at the 6-position and the carboxylic acid group at the 2-position allows for distinct interactions with biological targets and different reactivity in chemical reactions .

Actividad Biológica

6-Methoxy-1,3-benzoxazole-2-carboxylic acid is a heterocyclic compound recognized for its diverse biological activities. This compound features a benzoxazole structure with a methoxy group at the 6-position and a carboxylic acid group at the 2-position, contributing to its unique chemical reactivity and potential therapeutic applications. This article delves into its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₇NO₃

- Molecular Weight : Approximately 193.16 g/mol

- Functional Groups : Methoxy (-OCH₃) and Carboxylic Acid (-COOH)

The planar structure of the compound allows efficient interaction with various biological targets through mechanisms such as hydrogen bonding and π-π stacking, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values for some related compounds have been reported between 250 to 7.81 µg/ml, indicating a broad spectrum of activity .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/ml) | Pathogen Tested |

|---|---|---|

| This compound | TBD | Various including C. albicans |

| 5-Ethylsulphonyl-2-benzoxazole derivatives | 250 - 7.81 | Gram-positive/negative bacteria |

| Fluconazole | Reference | C. albicans |

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied, with findings suggesting that these compounds can inhibit cancer cell proliferation. For instance, analogs similar to this compound have shown cytotoxic effects against breast (MCF-7) and lung (A549) cancer cell lines. The mechanism involves interaction with metal ions like Cu²⁺, which enhances their cytotoxicity through metal ion-mediated DNA binding .

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of various benzoxazole derivatives on MCF-7 and A549 cell lines using the AlamarBlue assay. The results indicated that while some derivatives exhibited high cytotoxicity, others were significantly less effective compared to established anticancer agents like UK-1 .

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Compounds in this class can act as effective antioxidants by chelating metal ions and reducing oxidative stress in biological systems. This property is particularly relevant for neuroprotective applications, where oxidative damage is a contributing factor to neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its ability to form non-covalent interactions with biological targets. The presence of the methoxy and carboxylic acid groups facilitates these interactions:

- Hydrogen Bonding : Enhances binding affinity to enzymes and receptors.

- Metal Ion Coordination : Increases cytotoxicity through interactions with transition metals like Cu²⁺.

Propiedades

IUPAC Name |

6-methoxy-1,3-benzoxazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-13-5-2-3-6-7(4-5)14-8(10-6)9(11)12/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXLFSQGIANKER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.